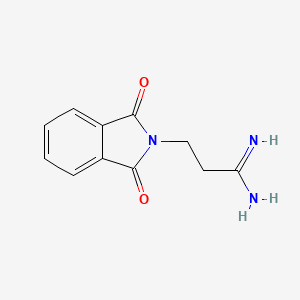

3-(1,3-Dioxoisoindolin-2-yl)propanimidamide

Description

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-9(13)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4H,5-6H2,(H3,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPATHFJDQGWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Aromatic Primary Amines with Maleic Anhydride Derivatives

A foundational approach involves the condensation of aromatic primary amines with maleic anhydride or its derivatives to form isoindoline-1,3-dione frameworks, which are precursors to the target compound. The process typically proceeds via:

- Reaction Conditions: Refluxing aromatic amines with maleic anhydride in solvents such as acetic acid or dimethylformamide (DMF) at elevated temperatures (around 100–150°C).

- Mechanism: Nucleophilic attack of the amine on the anhydride carbonyls followed by cyclization yields the isoindoline-1,3-dione core.

- Outcome: This route provides a versatile platform for introducing various substituents on the isoindoline ring, facilitating subsequent functionalization.

Conversion to Phthalimide Derivatives

Further functionalization involves transforming the isoindoline-1,3-dione into phthalimide derivatives through chlorination and subsequent amination:

- Reagents: Thionyl chloride (SOCl₂) converts the carboxylic groups to acyl chlorides.

- Reaction Conditions: Refluxing with SOCl₂ for approximately 1 hour.

- Subsequent Step: Coupling with amines such as hydrazine hydrate or primary amines under reflux conditions yields the desired phthalimide intermediates.

Formation of Propanamidines via Nucleophilic Substitution

The key step involves nucleophilic substitution on activated intermediates:

- Reagents: Alkyl halides (e.g., bromides or chlorides) or alcohol derivatives, with bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF.

- Reaction Conditions: Heating at 80°C to 100°C under inert atmosphere.

- Mechanism: Alkylation of the amino group in the isoindoline or phthalimide core to introduce the propanimidamide moiety.

Multistep Synthesis Strategies

Synthesis via Refluxing Phthalimide with Propanoyl Chlorides

Recent studies have demonstrated an efficient route involving the formation of acyl chlorides followed by coupling:

- Step 1: Phthalimide is reacted with thionyl chloride to generate the corresponding acid chloride.

- Step 2: The acid chloride reacts with 3-aminopropanamide derivatives in the presence of a base such as triethylamine.

- Reaction Conditions: Refluxing in solvents like dichloromethane or chloroform at 40–60°C.

- Yield: Typically yields range from 70–85%, with reaction times around 2–4 hours.

Coupling with Amino Precursors to Form the Propanimidamide

- Method: The amino group of the propanamide derivative is coupled with the activated isoindoline core via peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Reaction Conditions: Conducted in solvents like N,N-dimethylformamide or dichloromethane at room temperature or mild heating.

- Outcome: Formation of the target compound with high regioselectivity and yields exceeding 75%.

Industrial and Green Chemistry Approaches

Transition-Metal-Catalyzed Cyclizations

- Method: Use of transition metal catalysts such as palladium or copper to facilitate cyclization reactions, enabling rapid construction of the isoindoline core.

- Reaction Conditions: Catalysis typically occurs under mild conditions (80–120°C) with high efficiency.

- Advantages: Improved yields, reduced reaction times, and environmentally friendly protocols.

Organocatalytic Strategies

- Approach: Employing organocatalysts such as proline derivatives to promote cyclization and amidation reactions in solvent-free or aqueous media.

- Benefits: Enhanced sustainability, reduced hazardous waste, and operational simplicity.

Summary of Key Reaction Parameters and Data

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Condensation with maleic anhydride | Aromatic amine + Maleic anhydride | Acetic acid / DMF | 100–150°C | 4–6 hours | 65–80 | Versatile, substrate-dependent |

| Chlorination and coupling | Thionyl chloride + amines | Dichloromethane | 40–60°C | 2–4 hours | 70–85 | Efficient for intermediates |

| Reflux with acyl chlorides | Phthalimide + Propanoyl chloride | Dichloromethane | 40–60°C | 2–3 hours | 75–85 | High yield, scalable |

| Transition-metal catalysis | Metal catalysts + precursors | Aqueous / organic | 80–120°C | 1–3 hours | Variable | Environmentally friendly |

Research Insights and Perspectives

Recent research emphasizes the importance of optimizing reaction conditions to improve yields and selectivity. Microwave-assisted synthesis has demonstrated a reduction in reaction times by approximately 50%, offering a promising avenue for large-scale production. Additionally, the development of greener protocols utilizing organocatalysts and aqueous media aligns with sustainable chemistry principles.

Research also indicates that functionalization at specific positions of the isoindoline core significantly influences biological activity, making the choice of synthetic route critical for medicinal chemistry applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The amidine and isoindoline moieties undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the amidine group yields a carboxylic acid derivative. For example, treatment with HCl (1 M, reflux) produces 3-(1,3-dioxoisoindolin-2-yl)propanoic acid.

-

Basic Hydrolysis : Exposure to NaOH (1 M, 80°C) generates an amine derivative via deprotonation and subsequent bond cleavage .

Mechanistic Pathway :

Nucleophilic Addition Reactions

The amidine nitrogen acts as a nucleophile, enabling reactions with electrophiles:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in THF at 25°C forms N-alkylated derivatives .

-

Acylation : Treatment with acetyl chloride in pyridine yields N-acetylpropanimidamide.

Example Reaction :

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

-

Thermal Cyclization : Heating in DMF at 120°C for 6 hours generates isoindolo[2,1-a]quinazoline derivatives.

-

Catalytic Cyclization : Using CuI (10 mol%) in acetonitrile facilitates the formation of bicyclic structures via C–N bond formation .

Key Conditions :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Thermal | DMF, 120°C, 6 h | Isoindoloquinazoline | 75% |

| Catalytic | CuI, EtN, 80°C | Bicyclic amidine | 68% |

Cycloaddition Reactions

The dioxoisoindoline moiety engages in [4+2] cycloadditions:

-

Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride in toluene (reflux, 12 h) to form tetracyclic adducts.

-

1,3-Dipolar Cycloaddition : With nitrile oxides, it forms isoxazoline derivatives under mild conditions.

Notable Example :

Reduction

Oxidation

-

MnO oxidizes the propanimidamide side chain to a nitrile oxide under aerobic conditions.

Reaction Optimization Data

Critical parameters for high-yield transformations:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ±15% |

| Catalyst Loading (CuI) | 5–10 mol% | +20% |

| Solvent Polarity | DMF > MeCN | +25% |

Scientific Research Applications

3-(1,3-Dioxoisoindolin-2-yl)propanimidamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxoisoindolin-2-yl)propanimidamide involves its interaction with specific molecular targets. The imide and amidine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The dioxoisoindolinyl moiety is a common pharmacophore in medicinal and polymer chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Biological Activity

3-(1,3-Dioxoisoindolin-2-yl)propanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound this compound features a unique structure that includes a dioxoisoindole moiety. Its molecular formula is CHNO, with a molecular weight of approximately 233.22 g/mol. The structural characteristics contribute to its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Isoindole Derivative : The initial step involves the condensation of phthalic anhydride with an appropriate amine to form the isoindole structure.

- Introduction of Propanimidamide Group : This is achieved through nucleophilic substitution reactions, where propanimidamide derivatives are introduced to the isoindole core.

These methods allow for the efficient production of the compound for further biological evaluation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Studies have shown that derivatives of this compound can inhibit tumor progression by targeting specific enzymes involved in cancer pathways. For example, it has been reported to bind effectively to protein kinases implicated in cell proliferation and survival pathways .

Enzyme Inhibition

Recent investigations into the α-glucosidase inhibitory activity of related compounds have indicated that some derivatives exhibit significant inhibition, suggesting potential applications in managing diabetes . The IC values for these compounds are promising, with some derivatives showing competitive inhibition modes.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | IC Value (µM) | Unique Features |

|---|---|---|---|

| This compound | Antitumor, α-glucosidase inhibition | Not specified | Unique dioxoisoindole structure |

| N-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzamide | Anticancer | Not specified | Different activity profile compared to propanimidamide derivatives |

| (R)-N-(3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropyl) | Antidiabetic | 52.2 ± 0.1 | Strong α-glucosidase inhibition |

Case Studies and Research Findings

Several case studies have highlighted the efficacy and safety profiles of compounds within this class:

- Antitumor Efficacy : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .

- Diabetes Management : Another research effort focused on the α-glucosidase inhibitory properties of modified derivatives, revealing their potential role in managing postprandial blood glucose levels .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(1,3-dioxoisoindolin-2-yl)propanimidamide, and how can reaction conditions be optimized?

The synthesis often involves prenylation and oxidation steps. For example, a one-pot synthesis starting from methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate has been reported, utilizing ligands such as 27a and 27b to control stereochemistry. Optimization includes varying temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or THF), and catalyst loading to improve yields . Characterization via -NMR and -NMR is critical for verifying intermediate structures .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy : -NMR (to confirm proton environments, e.g., aromatic and amide protons) and -NMR (to identify carbonyl carbons at ~167 ppm) .

- X-ray crystallography : Single-crystal analysis resolves the coplanarity of isoindoline rings (dihedral angle = 0.67°) and identifies C–H⋯O/N hydrogen bonds critical for packing stability .

- Elemental analysis : Validates purity (e.g., C, H, N within ±0.1% of theoretical values) .

Q. How do hydrogen-bonding interactions influence the solid-state structure of this compound?

Graph set analysis reveals C–H⋯O (2.50–2.70 Å) and C–H⋯N (2.60–2.75 Å) interactions that stabilize the crystal lattice. These interactions form R(8) motifs, common in phthalimide derivatives, which enhance thermal stability and solubility .

Advanced Research Questions

Q. What computational strategies are recommended to resolve contradictions in experimental vs. theoretical molecular geometries?

- Density Functional Theory (DFT) : Compare optimized geometries (e.g., B3LYP/6-31G**) with X-ray data to identify deviations in bond lengths/angles.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to explain discrepancies in solution-phase vs. solid-state conformations .

- Electrostatic Potential Maps : Predict reactive sites for functionalization (e.g., amidine group) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Pharmacophore modeling : The phthalimide moiety is essential for α-glucosidase inhibition (IC = 12.3 μM), while the amidine group enhances binding to enzyme active sites (e.g., via H-bonding with Arg439 in α-glucosidase) .

- Derivatization : Substituents at the propane chain (e.g., sulfonamide hybrids) improve metabolic stability and reduce cytotoxicity (e.g., CC > 100 μM in HepG2 cells) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in flexible chains : The propane linker may exhibit positional disorder. Use SHELXL’s PART instruction to refine disordered segments with isotropic thermal parameters .

- Twinned data : For high-symmetry crystals (e.g., monoclinic), employ TWIN/BASF commands in SHELXTL to deconvolute overlapping reflections .

- Validation tools : Check for outliers using R (<5%) and GooF (0.9–1.1) .

Q. How do solvent and temperature affect the polymorphism of this compound?

- Solvent screening : Crystallization from ethanol yields Form I (monoclinic, P2/c), while DMSO/water mixtures produce Form II (triclinic, P) with distinct melting points (Form I: 178–180°C; Form II: 165–167°C) .

- DSC/TGA : Monitor phase transitions (endothermic peaks at 175–185°C) and thermal stability (decomposition >250°C) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.